2-Ethyl-4-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTXVKQLETVLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187701 | |

| Record name | Phenol, 2-ethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34105-70-9 | |

| Record name | 2-Ethyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34105-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-ethyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-4-nitrophenol: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on 2-Ethyl-4-nitrophenol. A comprehensive experimental characterization of this compound, including its synthesis, purification, and biological activities, is not extensively detailed in the current scientific literature. The information presented herein is based on data for structurally related compounds and computational predictions, and should be used as a preliminary guide for further research.

Introduction

This compound is a nitroaromatic compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a phenol (B47542) ring substituted with an ethyl group at the ortho position and a nitro group at the para position, suggests the possibility of diverse chemical reactivity and biological activity. Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of activities, including antimicrobial and anticancer properties, primarily driven by the bioreduction of the nitro group. This guide aims to consolidate the available information on this compound and provide a framework for future experimental investigation.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzene (B151609) ring functionalized with a hydroxyl group, an ethyl group, and a nitro group.

Molecular Structure:

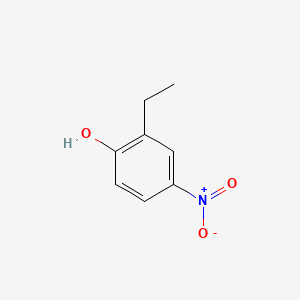

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 34105-70-9[1] |

| Molecular Formula | C₈H₉NO₃[1] |

| Molecular Weight | 167.16 g/mol [1] |

| Canonical SMILES | CCC1=C(C=C(C=C1)--INVALID-LINK--[O-])O[1] |

| InChI | InChI=1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3[1] |

| InChIKey | YKTXVKQLETVLJG-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Predicted Value |

| XLogP3 | 2[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 1[1] |

| Exact Mass | 167.058243149[1] |

| Topological Polar Surface Area | 66.1 Ų[1] |

For comparison, the experimentally determined boiling point of the isomer 4-ethyl-2-nitrophenol (B1294207) is 267 °C at 760 mmHg.

Experimental Protocols (Hypothetical)

Due to the lack of specific published methods for this compound, this section provides generalized experimental protocols based on standard organic chemistry techniques for the synthesis, purification, and analysis of related nitrophenol compounds. These protocols should be adapted and optimized for the specific case of this compound.

Synthesis: Nitration of 2-Ethylphenol (B104991)

A plausible route for the synthesis of this compound is the electrophilic nitration of 2-ethylphenol. This reaction typically yields a mixture of ortho and para isomers, which would necessitate a subsequent purification step.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Ethylphenol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2-ethylphenol in dichloromethane in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Purification: Column Chromatography

The isomeric mixture of nitrated products can be separated using column chromatography.

Materials:

-

Crude product mixture

-

Silica (B1680970) gel (60-120 mesh)

-

Ethyl acetate (B1210297)

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing the desired this compound isomer.

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be assessed by HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

Procedure:

-

Prepare a standard solution of the purified this compound in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., the λmax of the nitroaromatic chromophore).

-

Determine the retention time and peak area to assess purity.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the broader class of nitroaromatic compounds is known for its biological activities, which are generally mediated by the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including DNA damage and the generation of reactive oxygen species (ROS).

A study on the closely related compound, 4-nitrophenol, has demonstrated its ability to induce oxidative stress and apoptosis in rat testes, which was associated with the activation of the Nrf2 antioxidant pathway. It is plausible that this compound could exhibit similar biological effects.

Hypothetical Signaling Pathway:

Caption: Hypothetical Nrf2 signaling pathway activation.

Experimental Workflow for Investigating Biological Activity:

Caption: Workflow for biological activity screening.

Future Research Directions

The lack of comprehensive data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Optimized Synthesis and Purification: Development of a robust and scalable synthesis protocol for this compound, along with an efficient purification method to obtain the compound in high purity.

-

Comprehensive Physicochemical Characterization: Experimental determination of key physicochemical properties such as melting point, boiling point, pKa, and solubility.

-

Detailed Spectroscopic Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to confirm the chemical structure and provide a reference for future studies.

-

In-depth Biological Evaluation: Systematic screening of the biological activities of this compound, including its antimicrobial, anticancer, and other potential pharmacological effects.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including the role of nitroreductases and the impact on cellular signaling pathways such as the Nrf2 pathway.

Conclusion

This compound remains a largely uncharacterized molecule with potential for further scientific exploration. This technical guide has summarized the currently available information and proposed a roadmap for future research. By systematically addressing the existing knowledge gaps, the scientific community can unlock the full potential of this and other related nitroaromatic compounds for applications in drug discovery and materials science.

References

In-Depth Technical Guide: 2-Ethyl-4-nitrophenol (CAS: 34105-70-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 2-Ethyl-4-nitrophenol. It is intended for research and informational purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Introduction

This compound is a substituted aromatic organic compound belonging to the nitrophenol family. While specific research on this particular molecule is limited, its structural similarity to other well-studied nitrophenols suggests potential applications and biological activities of interest to the scientific community. This guide summarizes the known physicochemical properties, provides a plausible experimental protocol for its synthesis and analysis, and discusses the general toxicological profile of nitrophenols.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data.[1]

| Property | Value | Source |

| CAS Number | 34105-70-9 | PubChem[1] |

| Molecular Formula | C₈H₉NO₃ | PubChem[1] |

| Molecular Weight | 167.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCC1=C(C=CC(=C1)--INVALID-LINK--[O-])O | PubChem[1] |

| InChI Key | YKTXVKQLETVLJG-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Exact Mass | 167.058243 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 167.058243 g/mol | PubChem (Computed)[1] |

| Topological Polar Surface Area | 66.1 Ų | PubChem (Computed)[1] |

Experimental Protocols

Synthesis of this compound from 2-Ethylphenol (B104991)

This procedure describes the direct nitration of 2-ethylphenol. This reaction typically yields a mixture of ortho- and para-nitro isomers, which will require subsequent purification.

Materials:

-

2-Ethylphenol

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Dichloromethane

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylphenol (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid (1.1 equivalents) to chilled sulfuric acid (1.1 equivalents) while maintaining the temperature below 10 °C.

-

Nitration: Add the nitrating mixture dropwise to the cooled solution of 2-ethylphenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product, a mixture of this compound and 2-ethyl-6-nitrophenol, can be purified by column chromatography.

Materials:

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (B1210297)

-

Glass column

-

Fraction collector

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the desired this compound isomer.

-

Isolation: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with distinct splitting patterns, signals for the ethyl group (triplet and quartet), and a signal for the phenolic proton. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms in the molecule, including aromatic carbons and the ethyl group carbons. |

| FT-IR | Characteristic peaks for O-H stretching (phenolic), C-H stretching (aromatic and aliphatic), N=O stretching (nitro group), and C=C stretching (aromatic ring). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (167.16 g/mol ). |

| Melting Point | A sharp melting point for the purified solid. |

Biological Activity and Toxicology

Specific biological activity and mechanistic studies on this compound are not extensively reported in the scientific literature. However, the toxicology of the broader class of nitrophenols has been studied. The primary mechanism of toxicity for many nitrophenols is the uncoupling of oxidative phosphorylation.

General Toxicity of Nitrophenols:

| Effect | Description |

| Mechanism of Toxicity | Uncoupling of oxidative phosphorylation in mitochondria, leading to a disruption of the proton gradient and a decrease in ATP synthesis. This results in increased oxygen consumption and heat production. |

| Acute Toxicity | Symptoms can include hyperthermia, tachycardia, tachypnea, and metabolic acidosis. |

| Chronic Toxicity | Long-term exposure may lead to effects on the liver, kidneys, and central nervous system. |

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for the synthesis and analysis of this compound.

General Mechanism of Nitrophenol Toxicity

Caption: General mechanism of toxicity for nitrophenols via uncoupling of oxidative phosphorylation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-nitrophenol is an aromatic organic compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a phenol (B47542) ring substituted with an ethyl group at the ortho position and a nitro group at the para position, suggests potential applications as an intermediate in the synthesis of more complex molecules, including dyes, agrochemicals, and pharmaceutical agents. The presence of the nitro group, a known pharmacophore and toxicophore, imparts specific electronic and reactive properties that warrant detailed investigation. This technical guide provides a comprehensive overview of the available physical and chemical data for this compound, outlines plausible experimental protocols for its synthesis and analysis, and discusses its potential biological relevance based on the broader class of nitroaromatic compounds.

It is important to note that while extensive data exists for related compounds such as 4-ethyl-2-nitrophenol (B1294207) and the parent 2-nitrophenol (B165410) and 4-nitrophenol, specific experimentally determined properties for this compound are not widely reported in the available literature. Therefore, some of the information presented herein is based on computed data and established principles of organic chemistry for similar structures.

Core Physical and Chemical Properties

Table 1: General and Computed Physical Properties of this compound [1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem[1] |

| Molecular Weight | 167.16 g/mol | PubChem[1] |

| CAS Number | 34105-70-9 | PubChem[1] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| XLogP3 | 2 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem[1] |

| Rotatable Bond Count | 1 | Computed by PubChem[1] |

| Exact Mass | 167.058243 g/mol | Computed by PubChem[1] |

| Topological Polar Surface Area | 66.1 Ų | Computed by PubChem[1] |

Table 2: Predicted and Inferred Physicochemical Properties of this compound

| Property | Predicted/Inferred Value | Basis for Prediction/Inference |

| Melting Point (°C) | Not available | Data for the isomer 4-Ethyl-2-nitrophenol is 58-61 °C. |

| Boiling Point (°C) | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695), ether, and acetone. | Based on the properties of other nitrophenols. |

| pKa | Not available |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is through the electrophilic nitration of 2-ethylphenol (B104991). The hydroxyl group is an activating ortho-, para-director, and the ethyl group is also an activating ortho-, para-director. Therefore, nitration is expected to yield a mixture of isomers, primarily this compound and 2-ethyl-6-nitrophenol, which would then require separation.

Materials:

-

2-Ethylphenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid

-

Dichloromethane (B109758) (or another suitable organic solvent)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (Silica gel, hexane/ethyl acetate (B1210297) mobile phase)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-ethylphenol in dichloromethane and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (prepared by cautiously adding sulfuric acid to nitric acid in an ice bath) to the stirred solution of 2-ethylphenol via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of this compound.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape).

-

Detection: UV detector at a wavelength determined from the UV-Vis spectrum (likely around 300-400 nm).

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be crucial for structural confirmation. The expected ¹H NMR spectrum would show signals for the ethyl group (a triplet and a quartet), and aromatic protons. The chemical shifts of the aromatic protons would be influenced by the hydroxyl, ethyl, and nitro substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenol (around 3200-3600 cm⁻¹), C-H stretches of the ethyl group and aromatic ring (around 2850-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) would likely exhibit absorption maxima characteristic of nitrophenols, influenced by the electronic transitions of the aromatic system conjugated with the nitro group.

Reactivity and Stability

Based on its structure, this compound is expected to exhibit the following reactivity and stability characteristics:

-

Acidity: The phenolic hydroxyl group is acidic and will react with bases to form a phenoxide salt. The presence of the electron-withdrawing nitro group at the para position is expected to increase the acidity compared to phenol itself.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would yield 4-amino-2-ethylphenol, a potentially useful synthetic intermediate.

-

Electrophilic Aromatic Substitution: The phenol ring is activated towards further electrophilic substitution, although the positions of further substitution will be directed by the existing groups.

-

Stability: Nitrophenols are generally stable compounds but can be sensitive to light and may be combustible. They should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Biological Activity and Signaling Pathways

-

Potential Antimicrobial and Antiparasitic Activity: Many nitroaromatic compounds are known to have antimicrobial and antiparasitic properties. This activity is often linked to the generation of reactive nitroso and hydroxylamino intermediates upon enzymatic reduction of the nitro group, which can lead to cellular damage in microorganisms.

-

Potential Cytotoxicity and Anticancer Activity: The hypoxic (low oxygen) environment of solid tumors can facilitate the reduction of nitroaromatics, leading to selective cytotoxicity towards cancer cells. This makes them a subject of interest in the development of hypoxia-activated prodrugs.

-

Toxicology: Nitrophenols, as a class, are considered toxic. Acute exposure can cause symptoms such as headache, drowsiness, and cyanosis. They can be irritating to the skin and eyes. The toxicological profile of this compound is not specifically documented, but it should be handled with appropriate safety precautions, including the use of personal protective equipment.

No specific signaling pathways involving this compound have been described in the literature. Research in this area would be necessary to elucidate any specific molecular targets or mechanisms of action.

Diagram 2: General Bioactivation Pathway of Nitroaromatic Compounds

Caption: General bioactivation pathway of nitroaromatic compounds.

Conclusion

This compound represents a molecule with potential for further investigation in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is currently lacking in the public domain, this guide provides a foundational understanding of its expected properties and plausible methodologies for its synthesis and analysis based on established chemical principles and data from closely related compounds. Further research is warranted to experimentally determine its physical and chemical properties, fully characterize its spectroscopic profile, and explore its biological activities and potential mechanisms of action. Such studies will be crucial for unlocking the full potential of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to 2-Ethyl-4-nitrophenol

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ethyl-4-nitrophenol, alongside detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is an aromatic organic compound with the chemical formula C8H9NO3.[1][2] Its molecular structure consists of a phenol (B47542) ring substituted with an ethyl group at position 2 and a nitro group at position 4.

| Property | Value | Reference |

| Molecular Formula | C8H9NO3 | [1][2] |

| Molecular Weight | 167.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCC1=C(C=CC(=C1)--INVALID-LINK--[O-])O | [1] |

| InChI Key | YKTXVKQLETVLJG-UHFFFAOYSA-N | [1] |

| CAS Number | 34105-70-9 | [1] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of 2-ethylphenol (B104991). The following is a generalized protocol based on common nitration procedures for phenolic compounds.

Materials:

-

2-Ethylphenol

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flask maintained in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 2-ethylphenol in dichloromethane with constant stirring.

-

The reaction temperature should be carefully controlled and kept low to prevent over-nitration and side reactions.

-

After the addition is complete, continue stirring the mixture in the ice bath for a specified period to allow the reaction to go to completion.

-

Once the reaction is complete, carefully pour the mixture over crushed ice and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

1. Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: A small amount of the sample is prepared as a KBr pellet or dissolved in a suitable solvent. The IR spectrum is recorded using an FTIR spectrometer.

-

Expected Peaks: Characteristic peaks for the hydroxyl (-OH) group (broad band around 3200-3600 cm⁻¹), the nitro (-NO₂) group (asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively), and C-H and C=C bonds of the aromatic ring.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H NMR and ¹³C NMR spectra are acquired.

-

Expected Signals: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the phenolic proton. The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, the carbons of the ethyl group, and the carbons attached to the hydroxyl and nitro groups.

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology: The sample is introduced into a mass spectrometer, and the mass-to-charge ratio of the molecular ion and its fragments are recorded.

-

Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (167.16 g/mol ).[1]

Potential Biological Activity and Signaling Pathway

Nitroaromatic compounds are known to exhibit a range of biological activities, often related to the reduction of the nitro group within biological systems.[3] This bioreduction can lead to the generation of reactive intermediates that can induce cellular responses.[3]

One potential signaling pathway that could be modulated by nitrophenols is the Nrf2 antioxidant pathway.[4] 4-Nitrophenol, a structurally related compound, has been shown to induce oxidative stress and activate this pathway.[4] The Nrf2 pathway plays a crucial role in the cellular defense against oxidative stress.

Below is a diagram illustrating the logical flow of Nrf2 pathway activation by a xenobiotic compound like a nitrophenol.

Caption: Nrf2 antioxidant response pathway activation by a xenobiotic.

References

- 1. Phenol, 2-ethyl-4-nitro- | C8H9NO3 | CID 214742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Ethyl-4-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethyl-4-nitrophenol in organic solvents, a critical parameter for its application in research, particularly in drug development and synthesis. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends based on structurally similar compounds, details the established experimental protocols for its determination, and discusses the thermodynamic models used for data correlation.

Expected Solubility Profile

This compound is a substituted phenol (B47542) containing both a hydrophobic ethyl group and a polar nitro group. This molecular structure suggests a nuanced solubility profile. Generally, nitrophenols exhibit greater solubility in organic solvents compared to water. The presence of the ethyl group in this compound is expected to further enhance its solubility in less polar organic solvents.

Illustrative Solubility Data:

Due to the limited availability of specific experimental data for this compound, the following table presents a representative mole fraction solubility (x₁) of a structurally similar compound, 4-nitrophenol (B140041), in various organic solvents at different temperatures. This data serves as a reference to anticipate the solubility behavior of this compound. It is anticipated that the solubility of this compound would follow similar trends, likely with enhanced solubility in less polar solvents due to the ethyl group.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) of 4-Nitrophenol |

| Methanol | 298.15 | 0.1523 |

| 303.15 | 0.1854 | |

| 308.15 | 0.2231 | |

| 313.15 | 0.2658 | |

| Ethanol | 298.15 | 0.1234 |

| 303.15 | 0.1498 | |

| 308.15 | 0.1802 | |

| 313.15 | 0.2145 | |

| Acetone | 298.15 | 0.2541 |

| 303.15 | 0.2987 | |

| 308.15 | 0.3489 | |

| 313.15 | 0.4052 | |

| Ethyl Acetate | 298.15 | 0.0892 |

| 303.15 | 0.1087 | |

| 308.15 | 0.1315 | |

| 313.15 | 0.1578 | |

| Acetonitrile | 298.15 | 0.0756 |

| 303.15 | 0.0918 | |

| 308.15 | 0.1105 | |

| 313.15 | 0.1321 |

Note: This data is for 4-nitrophenol and is intended to be illustrative. Actual solubility of this compound must be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed methodologies for two common and reliable experimental techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. The presence of excess solid solute is essential to ensure that equilibrium is reached and a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or incubator set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. Preliminary experiments are recommended to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 12 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles. The syringe should be at the same temperature as the solution to prevent precipitation.

-

-

Mass Determination:

-

Transfer the filtered aliquot to a pre-weighed, dry container (e.g., a glass petri dish or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is fully evaporated, place the container with the solid residue in a desiccator to cool to room temperature.

-

Weigh the container with the dry solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container.

-

The mass of the solvent is determined from the volume of the aliquot and the density of the solvent at the experimental temperature.

-

Solubility can then be expressed in various units, such as grams per 100 g of solvent, molarity, or mole fraction.

-

Caption: Experimental workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.

Protocol:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute standard solution of this compound in the chosen organic solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. The concentrations should bracket the expected solubility.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin, following the Beer-Lambert law. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent and allow it to equilibrate as described in the gravimetric method (Steps 1 and 2).

-

Withdraw a filtered aliquot of the supernatant as described previously (Step 3 of the gravimetric method).

-

Dilute the saturated solution quantitatively with the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound.

-

Thermodynamic Modeling of Solubility

The experimental solubility data can be correlated using various thermodynamic models to understand the dissolution behavior and to predict solubility at different temperatures.

Commonly used models include:

-

The Modified Apelblat Equation: An empirical model that relates mole fraction solubility to temperature.

-

The λh (Buchowski) Equation: A semi-empirical model that is particularly useful for non-ideal solutions.

-

The van't Hoff Equation: Relates the change in solubility to the enthalpy of dissolution.

-

Non-Random Two-Liquid (NRTL) Model: An activity coefficient model that can describe the non-ideal behavior of liquid mixtures.

-

Wilson Model: Another activity coefficient model used for non-ideal solutions.

The application of these models allows for the calculation of important thermodynamic parameters of dissolution, such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution. These parameters provide insights into the spontaneity and nature of the dissolution process.

Caption: Logical relationship of applying thermodynamic models to experimental solubility data.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is currently scarce, the provided experimental protocols and discussion of thermodynamic modeling empower researchers to obtain and analyze this critical physicochemical property. The expected solubility trends, based on the behavior of similar nitrophenols, suggest that this compound will be more soluble in organic solvents than in water, with its solubility influenced by solvent polarity and temperature. Accurate experimental determination and thermodynamic modeling are essential for the successful application of this compound in pharmaceutical and chemical research.

An In-depth Technical Guide to 2-Ethyl-4-nitrophenol

This technical guide provides a comprehensive overview of 2-Ethyl-4-nitrophenol, including its chemical identity, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The nomenclature of a chemical compound is fundamental for its unambiguous identification in scientific literature and databases.

IUPAC Name: this compound[1][2][3]

Synonyms:

-

Phenol (B47542), 2-ethyl-4-nitro-[1][2]

-

BRN 2555533[1]

-

DTXSID20187701[1]

-

3-06-00-01659 (Beilstein Handbook Reference)[1]

-

ethyl p-nitrophenol[1]

-

2-ethyl-4-nitro-phenol[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Exact Mass | 167.058243149 Da | [1] |

| XLogP3 | 2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 66.1 Ų | [1] |

| Formal Charge | 0 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of nitrophenols are essential for their practical application in research and development.

Synthesis of Nitrophenol Derivatives:

A general method for the selective preparation of 4-nitrophenol (B140041) derivatives involves a multi-step process to control the regioselectivity of the nitration.[4] This approach can be adapted for the synthesis of this compound.

-

Step 1: Protection of the Hydroxyl Group: The phenolic hydroxyl group is first protected to prevent side reactions and to direct the nitration to the desired position. A common method is the reaction of the starting phenol with an acylating agent, such as an oxalyl halide, to form a diphenyl oxalate (B1200264) derivative.[4]

-

Step 2: Nitration: The protected phenol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid.[4] The protecting group helps to direct the nitro group to the para position relative to the hydroxyl group.

-

Step 3: Deprotection: The protecting group is subsequently removed by hydrolysis to yield the final 4-nitrophenol derivative.[4]

For the synthesis of this compound, the starting material would be 2-ethylphenol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of organic compounds. A reverse-phase HPLC method can be employed for the analysis of ethyl-nitrophenol isomers.[5]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a small amount of acid like phosphoric acid or formic acid for MS compatibility) is used for elution.[5]

-

Detection: A UV detector is commonly used for the detection of nitrophenols, as the nitro and phenol groups are chromophores. The detection wavelength is typically set around 280 nm.[6]

-

Quantification: Quantification can be achieved by creating a calibration curve using standards of known concentrations.

Visualizations

Logical Relationship of this compound

Caption: Logical relationships of this compound.

General Synthetic Workflow for a Nitrophenol Derivative

References

- 1. Phenol, 2-ethyl-4-nitro- | C8H9NO3 | CID 214742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 2-ethyl-4-nitro- | C8H9NO3 | CID 214742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents [patents.google.com]

- 5. 4-Ethyl-2-nitrophenol | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-Ethyl-4-nitrophenol: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics and synthetic pathways of chemical compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols related to 2-Ethyl-4-nitrophenol, a key aromatic intermediate.

Summary of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl and aromatic protons. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling. The aromatic protons would appear as multiplets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and ethyl groups.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display separate signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The carbon bearing the nitro group is expected to be deshielded and appear at a lower field, while the carbon attached to the hydroxyl group will be shielded. The ethyl group carbons will appear in the upfield region of the spectrum.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~1.2 (t, 3H) | -CH₃ |

| ~2.7 (q, 2H) | -CH₂- |

| ~7.0-8.2 (m, 3H) | Ar-H |

| ~10.5 (s, 1H) | -OH |

Note: Predicted values are based on computational models and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring and the ethyl group will appear around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively.

| Infrared (IR) Spectroscopy (Predicted) | | :--- | :--- | | Frequency (cm⁻¹) | Vibrational Mode | | 3200-3600 (broad) | O-H stretch (phenolic) | | 3100-3000 | C-H stretch (aromatic) | | 2980-2850 | C-H stretch (aliphatic) | | ~1520 | N-O asymmetric stretch (NO₂) | | ~1340 | N-O symmetric stretch (NO₂) | | ~1600, ~1480 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry of this compound is predicted to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (167.16 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group, the ethyl group, and other characteristic fragments. PubChemLite provides predicted collision cross-section data for various adducts, which can be useful in advanced mass spectrometry analyses.

| Mass Spectrometry (MS) (Predicted) | | :--- | :--- | | m/z | Assignment | | 167 | [M]⁺ | | 138 | [M-C₂H₅]⁺ | | 121 | [M-NO₂]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not widely published. However, a general procedure for the nitration of a similar compound, 2-(2-methoxyethyl)phenol, can be adapted. This process typically involves the electrophilic aromatic substitution of 2-ethylphenol (B104991) using a nitrating agent under controlled conditions.

General Synthesis Protocol: Nitration of 2-Ethylphenol

A plausible synthetic route to this compound involves the nitration of 2-ethylphenol. This reaction must be carefully controlled to favor the formation of the desired para-nitro isomer and minimize the production of the ortho-isomer and dinitrated byproducts.

-

Reaction Setup: 2-Ethylphenol is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

-

Cooling: The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath to control the exothermic reaction.

-

Addition of Nitrating Agent: A nitrating agent, such as a mixture of nitric acid and sulfuric acid or a milder nitrating agent like sodium nitrate (B79036) in an acidic medium, is added dropwise to the cooled solution with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, the mixture is poured into ice water to quench the reaction and precipitate the crude product. The product is then extracted with an organic solvent.

-

Purification: The crude product, which is likely a mixture of isomers, is purified using column chromatography or recrystallization to isolate the this compound.

General Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with a small amount of tetramethylsilane (B1202638) (TMS) added as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

-

Mass Spectrometry: Mass spectra can be acquired using various techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer like a quadrupole or time-of-flight (TOF) detector.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a synthesized compound like this compound.

Navigating the Terrain of 2-Ethyl-4-nitrophenol: A Technical Guide to Hazards and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 2-Ethyl-4-nitrophenol. Given the limited direct toxicological data available for this specific compound, this guide leverages information from the closely related and well-studied compounds, 2-nitrophenol (B165410) and 4-nitrophenol, to provide a robust framework for risk assessment and safe laboratory practices. All personnel handling this chemical should be thoroughly trained in its potential hazards and the necessary safety protocols.

Core Hazard Assessment

This compound is a substituted nitrophenol, and as such, it is prudent to assume it shares toxicological characteristics with its parent compounds. The primary hazards associated with nitrophenols include acute toxicity upon ingestion, skin contact, or inhalation. A significant concern is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis. Furthermore, prolonged or repeated exposure may lead to organ damage, particularly affecting the kidneys and liver.

GHS Classification (Inferred)

Based on the classification of related nitrophenols, the anticipated GHS classification for this compound is as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life. |

Quantitative Data Summary

The following tables summarize the available physical, chemical, and toxicological data for this compound and its surrogate compounds.

Table 1: Physical and Chemical Properties

| Property | Value (this compound) | Reference | Value (4-Nitrophenol) | Reference |

| Molecular Formula | C₈H₉NO₃ | [1][2] | C₆H₅NO₃ | |

| Molecular Weight | 167.16 g/mol | [1][2] | 139.11 g/mol | |

| Appearance | Yellow to orange solid (predicted) | [3] | Colorless to pale yellow solid | [4] |

| Melting Point | Not available | 110 - 115 °C | ||

| Boiling Point | Not available | 279 °C | ||

| Log Pow (Octanol/Water Partition Coefficient) | 2.0 (Predicted) | [5] | 1.95 |

Table 2: Toxicological Data (Surrogate Data for Nitrophenols)

| Endpoint | Value | Species | Route | Reference |

| LD50 (Oral) | 3100 mg/kg (for 2-nitrophenol) | Rat | Oral | [6] |

| 202 mg/kg (for 4-nitrophenol) | Rat | Oral | [7] | |

| LD50 (Dermal) | >2000 mg/kg (for 2-nitrophenol) | Rat | Dermal | [6] |

| 1024 mg/kg (for 4-nitrophenol) | Rat | Dermal | [7] | |

| LC50 (Inhalation) | No data available | |||

| EC50 (Daphnia magna) | 22 mg/l (48h, for 4-nitrophenol) | Water flea | Aquatic | |

| EC50 (Algae) | 23.7 mg/l (96h, for 4-nitrophenol) | Green algae | Aquatic |

Experimental Protocols

General Methodology for Acute Oral Toxicity (as per OECD Guideline 401, now superseded but historically used):

-

Test Animals: Healthy, young adult rats of a single strain are used.

-

Dosage: The test substance is administered in a single dose by gavage. Several dose levels are used to determine the LD50.

-

Observation Period: Animals are observed for a period of 14 days.

-

Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality are recorded.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

General Methodology for Aquatic Toxicity Testing (as per OECD Guidelines 202 and 203):

-

Test Organisms: Standardized species such as Daphnia magna (water flea) for invertebrate toxicity and a sensitive fish species (e.g., zebrafish) for fish toxicity are used.

-

Exposure: Organisms are exposed to a range of concentrations of the test substance in a controlled aquatic environment.

-

Duration: Exposure typically lasts for 48 hours for Daphnia magna and 96 hours for fish.

-

Endpoint: The concentration that causes immobilization (for daphnia) or death (for fish) in 50% of the test population (EC50 or LC50) is determined.

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[9]

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) should be worn.[8][9] Contaminated clothing should be removed and laundered before reuse.[9]

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid generating dust.[8] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial assessment to final disposal.

Caption: Workflow for the safe handling of this compound.

Conclusion

While specific toxicological data for this compound is scarce, a conservative approach based on the known hazards of related nitrophenols is essential for ensuring laboratory safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks associated with this compound. Continuous vigilance and a thorough understanding of the potential hazards are paramount for all personnel involved in its use.

References

- 1. Phenol, 2-ethyl-4-nitro- | C8H9NO3 | CID 214742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethyl-2-nitrophenol | C8H9NO3 | CID 91901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 56520-98-0: 4-Ethyl-2-nitrophenol | CymitQuimica [cymitquimica.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of Nitrophenol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenol compounds, a class of aromatic organic chemicals, have played a significant, multifaceted role in the advancement of chemical synthesis, industrial processes, and biomedical research. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of nitrophenols. It delves into the initial syntheses of the ortho, meta, and para isomers, their key chemical and physical properties, and their historical and contemporary applications. Detailed experimental protocols for their synthesis and separation are provided, alongside an exploration of their biological effects, most notably their function as uncouplers of oxidative phosphorylation. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated repository of technical data and historical context.

Introduction

Nitrophenols are derivatives of phenol (B47542) containing one or more nitro groups attached to the benzene (B151609) ring. The three primary isomers—2-nitrophenol (B165410) (ortho-nitrophenol), 3-nitrophenol (B1666305) (meta-nitrophenol), and 4-nitrophenol (B140041) (para-nitrophenol)—exhibit distinct physical and chemical properties that have led to their diverse applications.[1] Historically, they have been pivotal as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[2] Notably, 4-nitrophenol is a precursor in the production of the widely used analgesic, paracetamol.[3]

From a biochemical perspective, nitrophenols, particularly dinitrophenols, are renowned for their ability to uncouple oxidative phosphorylation, a discovery that has been instrumental in the study of cellular metabolism.[4][5] This guide will provide a thorough examination of these aspects, beginning with the historical context of their discovery.

A Journey Through Time: The Discovery and History of Nitrophenols

The history of nitrophenol compounds is intrinsically linked to the development of organic chemistry in the 19th century. While the precise dates and individuals responsible for the first synthesis of each isomer are not always definitively documented, the timeline can be pieced together through early publications in the field.

The nitration of phenol, the fundamental reaction for producing nitrophenols, was an early subject of investigation in aromatic chemistry. The initial syntheses typically resulted in a mixture of ortho and para isomers, with the meta isomer requiring a more indirect route.

Key Historical Milestones:

-

Mid-19th Century: The foundations for understanding aromatic substitution reactions were being laid by chemists such as August Wilhelm von Hofmann and August Kekulé. The nitration of benzene and its derivatives, including phenol, became a key area of study.

-

Late 19th Century: Methods for separating the ortho and para isomers of nitrophenol were developed, often relying on the principle of steam distillation. The intramolecular hydrogen bonding in 2-nitrophenol makes it steam volatile, allowing for its separation from the less volatile 4-nitrophenol.

-

1893: J. von Mering proposed a three-step synthesis for paracetamol, which utilized the nitration of phenol to produce 4-nitrophenol as a key intermediate.[6]

-

Early 20th Century: The industrial production of nitrophenols ramped up to meet the demand for synthetic dyes and other chemical products.

-

1948: The seminal discovery of the uncoupling of oxidative phosphorylation by 2,4-dinitrophenol (B41442) (a dinitro derivative) was made by Loomis and Lipmann, revolutionizing the understanding of cellular energy production.[4]

Physicochemical Properties of Nitrophenol Isomers

The position of the nitro group on the phenol ring significantly influences the physicochemical properties of the three isomers. These differences are critical for their synthesis, separation, and application.

| Property | 2-Nitrophenol (ortho) | 3-Nitrophenol (meta) | 4-Nitrophenol (para) |

| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ | C₆H₅NO₃ |

| Molar Mass ( g/mol ) | 139.11 | 139.11 | 139.11 |

| Appearance | Light yellow crystalline solid | Yellowish crystalline solid | Colorless to light yellow crystalline solid |

| Melting Point (°C) | 44-46 | 95-98 | 113-114 |

| Boiling Point (°C) | 215-216 | 194 (at 93 hPa) | 279 |

| Solubility in Water | Slightly soluble | Soluble | Slightly soluble |

| pKa | 7.23 | 8.36 | 7.15 |

| Acidity | More acidic than phenol | Less acidic than o- and p-isomers | More acidic than phenol |

Data compiled from various sources.

Synthesis and Separation: Detailed Experimental Protocols

The synthesis of nitrophenols is a cornerstone of organic chemistry laboratory education and industrial production. The following protocols provide detailed methodologies for the synthesis of the three isomers and the separation of the ortho and para forms.

Synthesis of 2-Nitrophenol and 4-Nitrophenol by Nitration of Phenol

This procedure yields a mixture of ortho and para isomers, which can then be separated.

Materials:

-

Phenol

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Distilled Water

-

Beakers

-

Stirring Rod

-

Separatory Funnel

-

Steam Distillation Apparatus

Procedure:

-

In a fume hood, cautiously add 10 mL of concentrated sulfuric acid to 20 mL of cold distilled water in a 250 mL beaker, while stirring.

-

Cool the diluted acid in an ice bath to below 10°C.

-

In a separate beaker, prepare a solution of 10 mL of concentrated nitric acid in 30 mL of distilled water and cool it in an ice bath.

-

Slowly and with constant stirring, add the cold, dilute nitric acid solution to the cold, dilute sulfuric acid solution. Maintain the temperature below 10°C throughout the addition.

-

In a separate flask, gently melt 10 g of phenol by placing the container in a warm water bath.

-

Slowly add the molten phenol dropwise to the cold nitrating mixture with continuous stirring. The reaction is exothermic, and the temperature should be maintained between 20-25°C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for one hour with occasional stirring.

-

Pour the reaction mixture into 200 mL of cold water. A dark, oily layer of the mixed nitrophenol isomers will separate.

-

Separate the oily layer using a separatory funnel and wash it with two 50 mL portions of cold water.

Synthesis of 3-Nitrophenol

The synthesis of 3-nitrophenol is achieved through a multi-step process starting from m-nitroaniline.

Materials:

-

m-Nitroaniline

-

Sodium Nitrite (B80452)

-

Concentrated Sulfuric Acid

-

Ice

-

Water

-

Beakers

-

Stirring Rod

-

Heating Mantle

-

Reflux Condenser

Procedure:

-

In a 500 mL beaker, dissolve 13.8 g of m-nitroaniline in a mixture of 20 mL of concentrated sulfuric acid and 100 mL of water. Cool the solution to 0-5°C in an ice bath.

-

In a separate beaker, dissolve 7.0 g of sodium nitrite in 20 mL of water.

-

Slowly add the sodium nitrite solution to the cold m-nitroaniline solution with constant stirring, maintaining the temperature below 5°C. This forms the diazonium salt.

-

In a separate 1 L flask, prepare a solution of 20 mL of concentrated sulfuric acid in 200 mL of water and heat it to boiling.

-

Slowly and cautiously add the cold diazonium salt solution to the boiling dilute sulfuric acid. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, boil the solution for an additional 10 minutes to ensure complete hydrolysis.

-

Cool the solution in an ice bath. 3-Nitrophenol will crystallize out.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

-

Recrystallize the crude 3-nitrophenol from hot water to obtain a purified product.

Separation of 2-Nitrophenol and 4-Nitrophenol

The separation of the ortho and para isomers is based on the difference in their volatility with steam.

Procedure:

-

Transfer the washed mixture of o- and p-nitrophenols from the nitration of phenol experiment into a steam distillation apparatus.

-

Add approximately 100 mL of water to the distillation flask.

-

Begin the steam distillation. The more volatile 2-nitrophenol will co-distill with the steam and solidify in the condenser and receiving flask as bright yellow crystals.

-

Continue the distillation until the distillate is colorless.

-

Collect the solid 2-nitrophenol from the distillate by filtration.

-

The non-volatile 4-nitrophenol remains in the distillation flask.

-

Cool the residue in the distillation flask in an ice bath to crystallize the 4-nitrophenol.

-

Collect the 4-nitrophenol crystals by filtration and recrystallize from hot water acidified with a few drops of hydrochloric acid.

Biological Effects: Uncoupling of Oxidative Phosphorylation

One of the most significant discoveries related to nitrophenols is their ability to act as uncouplers of oxidative phosphorylation in mitochondria. This process is central to cellular energy metabolism.

In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP. Uncouplers like dinitrophenol disrupt this process by providing an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[4][7] This dissipates the proton gradient, and the energy is released as heat instead of being used for ATP synthesis.[7]

dot

Caption: Uncoupling of oxidative phosphorylation by nitrophenols.

Experimental Workflows and Logical Relationships

The synthesis and separation of nitrophenol isomers can be represented as a logical workflow.

dot

References

- 1. youtube.com [youtube.com]

- 2. Nitrophenol - Wikipedia [en.wikipedia.org]

- 3. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 4. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro Group's Commanding Influence on the Reactivity of 2-Ethyl-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pivotal role the nitro group plays in dictating the chemical reactivity of 2-Ethyl-4-nitrophenol. This compound, a substituted nitrophenol, exhibits a rich and varied chemical profile directly attributable to the strong electron-withdrawing nature of the nitro moiety. This document elucidates the electronic effects of the nitro group, its impact on acidity and electrophilic and nucleophilic substitution reactions, and its role in the molecule's metabolic fate. Detailed experimental protocols for the synthesis and analysis of related compounds are provided, alongside spectroscopic data and visualizations to offer a comprehensive understanding for researchers in drug development and chemical synthesis.

Introduction

This compound is an aromatic organic compound featuring a phenol (B47542) ring substituted with an ethyl group at the ortho position and a nitro group at the para position relative to the hydroxyl group. The interplay between these functional groups, particularly the profound electronic influence of the nitro group, governs the molecule's reactivity and makes it a subject of interest in various chemical and biological contexts. Understanding the role of the nitro group is crucial for predicting reaction outcomes, designing synthetic pathways, and comprehending its toxicological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C8H9NO3 | [1][2] |

| Molecular Weight | 167.16 g/mol | [2] |

| XLogP3 | 2.0 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 167.058243149 | [2] |

| Monoisotopic Mass | 167.058243149 | [2] |

| Topological Polar Surface Area | 66.1 Ų | [2] |

The Role of the Nitro Group in Acidity

The most significant impact of the nitro group on this compound is the substantial increase in the acidity of the phenolic proton. This is a direct consequence of the nitro group's potent electron-withdrawing properties, which operate through both inductive and resonance effects.

Inductive Effect: The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density through the sigma bonds of the benzene (B151609) ring, making the oxygen of the hydroxyl group more electron-deficient and facilitating the release of the proton.

Resonance Effect: The nitro group's ability to delocalize the negative charge of the resulting phenoxide ion via resonance is the dominant factor in its acidifying influence. When the phenolic proton is abstracted, the negative charge on the oxygen can be delocalized onto the benzene ring and, crucially, onto the nitro group itself. This charge delocalization stabilizes the conjugate base, thereby increasing the acidity of the parent phenol.

Caption: Resonance delocalization in the 2-Ethyl-4-nitrophenoxide ion.

Reactivity in Chemical Transformations

The electronic landscape shaped by the nitro group dictates the reactivity of the aromatic ring in various chemical reactions.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group for electrophilic aromatic substitution (EAS) reactions. By withdrawing electron density from the benzene ring, it makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. Furthermore, the nitro group is a meta-director. Consequently, any further electrophilic substitution on this compound would be expected to occur at the positions meta to the nitro group (and ortho/para to the hydroxyl and ethyl groups, though the deactivating effect of the nitro group is generally overriding).

Nucleophilic Aromatic Substitution